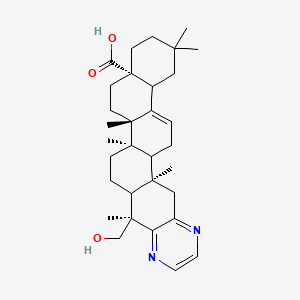
Sting-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sting-IN-4 is a compound that acts as an inhibitor of the stimulator of interferon genes (STING) pathway The STING pathway is a crucial component of the innate immune system, playing a significant role in the body’s defense against infections and in the regulation of immune responses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sting-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and efficacy of the final product.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques to ensure consistency and purity. The compound is often prepared in bulk using automated systems that control the reaction parameters precisely. The final product is then purified using techniques such as chromatography to remove any impurities and ensure high quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sting-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Sting-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the STING pathway and its role in immune responses . In biology, this compound is employed to investigate the mechanisms of immune regulation and the development of new immunotherapeutic strategies . In medicine, the compound shows promise in cancer treatment by modulating the immune system to target and destroy cancer cells . Additionally, this compound is used in the development of diagnostic tools and imaging techniques to visualize STING expression in tumors .
Wirkmechanismus
Sting-IN-4 exerts its effects by inhibiting the STING pathway, which is activated by the presence of cytoplasmic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade . This inhibition leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines, thereby modulating the immune response . The molecular targets of this compound include the STING protein itself and various downstream signaling molecules involved in the pathway .
Vergleich Mit ähnlichen Verbindungen
Sting-IN-4 is unique compared to other STING inhibitors due to its specific binding affinity and efficacy in modulating the STING pathway . Similar compounds include DMXAA (5,6-dimethylxanthenone-4-acetic acid), which is a potent murine-STING agonist but has limited effects on human-STING . Other STING agonists, such as TAK-676, also target the STING pathway but differ in their mechanisms of action and clinical applications . The uniqueness of this compound lies in its ability to selectively inhibit the STING pathway, making it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C32H46N2O3 |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |
InChI |
InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
MKLBYRFEFHWRDA-NGTCWZDESA-N |
Isomerische SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


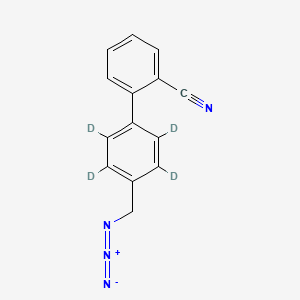
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
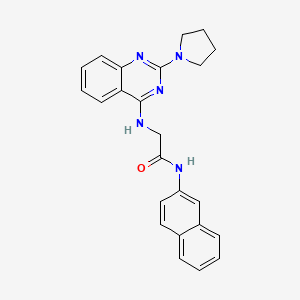


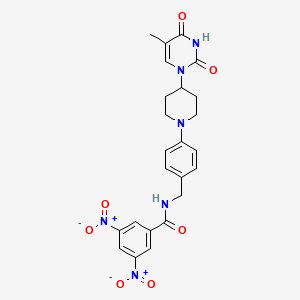
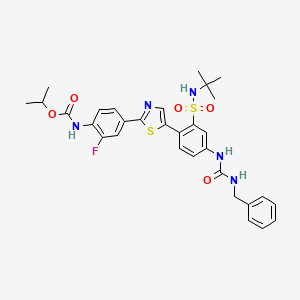
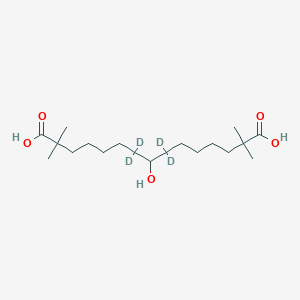
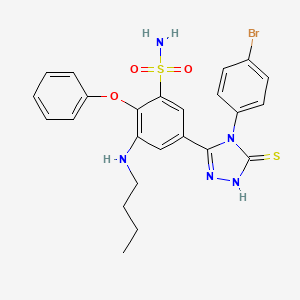



![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
